molecular formula C10H14BrNO B8464816 3-Amino-1-(3-bromo-5-methylphenyl)propan-1-ol

3-Amino-1-(3-bromo-5-methylphenyl)propan-1-ol

Cat. No. B8464816
M. Wt: 244.13 g/mol
InChI Key: KCWICYCWQXECHU-UHFFFAOYSA-N
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Patent
US08653142B2

Procedure details

Reduction of 3-(3-bromo-5-methylphenyl)-3-hydroxypropanenitrile using borane methyl sulfide following the method used in Example 79 gave 3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol which was used directly in the next step.
Name
3-(3-bromo-5-methylphenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:13])[CH2:10][C:11]#[N:12])[CH:5]=[C:6]([CH3:8])[CH:7]=1.CSC.B>>[NH2:12][CH2:11][CH2:10][CH:9]([C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([Br:1])[CH:3]=1)[OH:13] |f:1.2|

Inputs

Step One
Name
3-(3-bromo-5-methylphenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C(CC#N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC.B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC(O)C1=CC(=CC(=C1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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